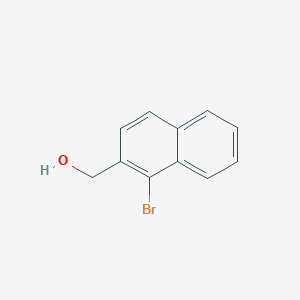
(1-Bromonaphthalen-2-yl)methanol
Overview
Description
“(1-Bromonaphthalen-2-yl)methanol” is a chemical compound with the molecular formula C11H9BrO and a molecular weight of 237.09300 . It is also known by its CAS Number 76635-70-6 .
Molecular Structure Analysis
The molecular structure of “(1-Bromonaphthalen-2-yl)methanol” consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom . The exact mass is 235.98400 .Scientific Research Applications
Crystal Structure Analysis
“(1-Bromonaphthalen-2-yl)methanol” has been used in the study of crystal structures. For instance, it was used in the synthesis of (2-bromobenzyl)((1-bromonaphthalen-2-yl)methyl)sulfane, a compound whose crystal structure was analyzed . The study provided valuable insights into the molecular structure and atomic coordinates of the compound .
Organic Synthesis
This compound serves as a key intermediate in the synthesis of various organic compounds. It has been used in the preparation of several organosulfur compounds . The S—C bond lengths in these compounds were found to be comparable with those in previously reported organosulfur compounds .
Medicinal Chemistry
“(1-Bromonaphthalen-2-yl)methanol” has been used in medicinal chemistry research. It was used in the synthesis of compounds studied by Hajduk et al., in their research on medicinal chemistry . Similarly, it was used in the research conducted by Lampe et al., which focused on the development of new medicinal compounds .
Material Science
In the field of material science, “(1-Bromonaphthalen-2-yl)methanol” can be used in the synthesis of materials with unique properties. The crystal structure analysis mentioned earlier is an example of this application .
Chemical Industry
“(1-Bromonaphthalen-2-yl)methanol” can be used in the chemical industry for the production of other chemicals. It serves as a precursor in the synthesis of various downstream products .
Pharmaceutical Industry
In the pharmaceutical industry, “(1-Bromonaphthalen-2-yl)methanol” can be used in the synthesis of pharmaceutical intermediates. It has been used in the synthesis of compounds that were studied for their potential therapeutic effects .
Mechanism of Action
Target of Action
The primary target of (1-Bromonaphthalen-2-yl)methanol is the enzyme quinone reductase 1 (QR1) . QR1 is an enzyme involved in the detoxification of certain carcinogens and environmental toxins, making it a key player in cellular defense mechanisms .
Mode of Action
(1-Bromonaphthalen-2-yl)methanol interacts with its target, QR1, leading to the induction of the enzyme . This interaction results in an increase in the enzyme’s activity, which can enhance the cell’s ability to detoxify potential carcinogens .
Biochemical Pathways
The compound’s interaction with QR1 affects the biochemical pathways related to detoxification. By inducing QR1, (1-Bromonaphthalen-2-yl)methanol enhances the cell’s ability to convert potential toxins into less harmful substances . This can have downstream effects on cellular health and function, potentially reducing the risk of certain diseases.
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including the specific metabolic pathways present in the body .
Result of Action
The induction of QR1 by (1-Bromonaphthalen-2-yl)methanol can lead to enhanced detoxification within the cell . This could potentially result in a decreased risk of certain diseases, including cancer, by reducing the cell’s exposure to harmful substances .
Action Environment
The action, efficacy, and stability of (1-Bromonaphthalen-2-yl)methanol can be influenced by various environmental factors. These could include the presence of other substances that may interact with the compound or its target, the pH of the environment, and the temperature
properties
IUPAC Name |
(1-bromonaphthalen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOMZHKVMHEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518763 | |
| Record name | (1-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromonaphthalen-2-yl)methanol | |
CAS RN |
76635-70-6 | |
| Record name | (1-Bromonaphthalen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


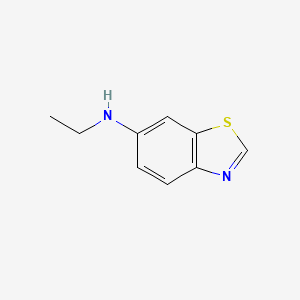

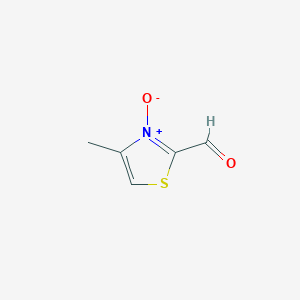
![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)

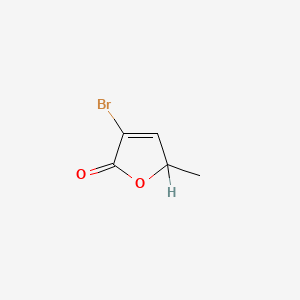
![5H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H)-dione](/img/structure/B3357909.png)

![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
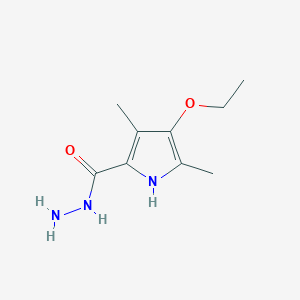
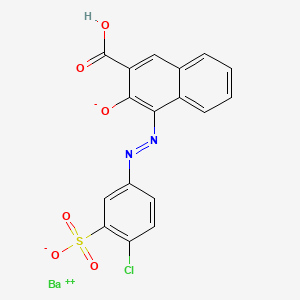
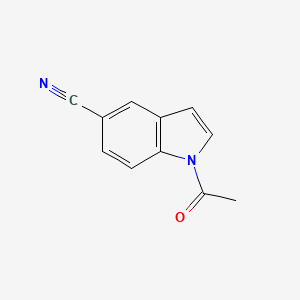
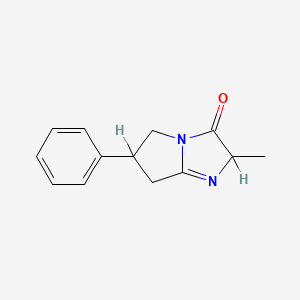
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)